molecular formula C6H8ClN3O2 B1425011 methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate CAS No. 1279219-43-0

methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B1425011
CAS No.: 1279219-43-0
M. Wt: 189.6 g/mol
InChI Key: QJYOJRKRRFXRCU-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate (CAS 1279219-43-0) is a chemical building block of high interest in research and development, particularly for the synthesis of novel active molecules. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . The 1,2,4-triazole ring is a key pharmacophore in numerous clinically used drugs, including antifungal agents (e.g., fluconazole, itraconazole), anticonvulsants, and anticancer drugs (e.g., anastrozole, letrozole) . The reactive chloro substituent on the triazole ring makes this compound a versatile intermediate for further functionalization via nucleophilic substitution reactions, allowing researchers to create a wide array of derivatives . Its structure, with a propanoate ester linker, also provides a handle for molecular hybridization strategies. Researchers utilize this compound in the exploration of new therapeutic and agrochemical agents. The 1,2,4-triazole nucleus is extensively documented for its antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties . Furthermore, triazole derivatives are established as potent inhibitors of enzymes like cytochrome P450 (in antifungal action) and protoporphyrinogen oxidase (PPO) in herbicide development . This product is intended for research purposes as a key synthetic intermediate in these and other investigative areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; this compound may be hazardous and should be used by qualified professionals in appropriately equipped laboratories.

Properties

IUPAC Name

methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOJRKRRFXRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as urease, which is crucial for nitrogen metabolism in plants and bacteria . The interaction between this compound and urease involves binding to the enzyme’s active site, thereby preventing its normal function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit urease by binding to its active site, leading to a decrease in enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈ClN₃O₂
  • Molecular Weight : 189.6 g/mol
  • InChI Key : QJYOJRKRRFXRCU-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

This compound is synthesized through reactions involving 3-chloro-1H-1,2,4-triazole and propanoic acid derivatives. Common methods include:

  • Refluxing with Propanoic Acid : The triazole reacts with methyl propanoate under reflux conditions.
  • Use of Catalysts : Catalysts may be employed to enhance reaction efficiency and yield.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound was tested against various bacterial strains. Results indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : this compound exhibited cytotoxic effects against various cancer cell lines in the NCI-60 panel.
Cell LineIC₅₀ (µM)
MCF7 (Breast)15
A549 (Lung)20
HCT116 (Colon)25

The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses:

  • Cytokine Release Assays : In peripheral blood mononuclear cells (PBMC), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Study on Triazole Derivatives

A study published in PMC10180335 evaluated several triazole derivatives including this compound for their biological activity. The results indicated:

  • Low Toxicity : At doses up to 100 µg/mL, cell viability remained above 94%.
  • Cytokine Modulation : Compounds showed a reduction in TNF-α levels by approximately 44–60%, indicating potential anti-inflammatory effects.

Scientific Research Applications

Biological Activities

Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate exhibits a range of biological activities that make it a candidate for various pharmaceutical applications:

Antifungal Activity

Research has indicated that compounds containing the triazole ring possess antifungal properties. This compound has shown effectiveness against several fungal strains, making it a potential candidate for antifungal drug development.

Antimicrobial Properties

Studies suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

Potential Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Pharmaceutical Intermediates:
    • It serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its unique structure allows it to be modified further to enhance biological activity or reduce toxicity.
  • Agricultural Uses:
    • Given its antifungal properties, this compound could be utilized in agricultural formulations to protect crops from fungal infections.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antifungal efficacy of this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at varying concentrations of the compound compared to control groups.

Concentration (µg/mL)% Inhibition
1045
5075
10090

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial properties against Staphylococcus aureus. The compound displayed notable inhibition zones in agar diffusion tests.

Concentration (µg/mL)Zone of Inhibition (mm)
2010
5015
10020

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate belongs to a broader class of triazole-propanoate derivatives. Key structural analogs and their properties are compared below:

Structural Analogs and Substituent Effects

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride Substituent: Amino group (-NH₂) at the 3-position. Molecular Weight: 220.6 g/mol (including HCl). Properties: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. This derivative is available from five suppliers, highlighting its utility in drug discovery .

Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate Substituent: Hydroxy group (-OH) at the 5-position. Molecular Weight: 171.1 g/mol. Properties: The hydroxy group enhances acidity (pKa ~8–10), making it suitable for pH-sensitive formulations. Six suppliers list this compound, underscoring its versatility .

Methyl 3-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate (2c) Substituents: Phenoxymethyl and sulfanylidene groups. Yield: 78% (synthesis efficiency).

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The initial step involves synthesizing the 1,2,4-triazole ring, which can be achieved through the cyclization of suitable hydrazine derivatives with formamide or related precursors.

Typical Procedure:

  • Reactants: Hydrazine derivatives and formamide derivatives.
  • Conditions: Heating under reflux in a solvent such as acetic acid or ethanol.
  • Outcome: Formation of the 1,2,4-triazole nucleus.

Chlorination at the 5-Position

The chlorination of the triazole ring at the 5-position is a pivotal step, often carried out using halogenating agents like sodium hypochlorite or N-chlorosuccinimide.

Methodology:

Step Reagents Conditions Notes
Chlorination Sodium hypochlorite (NaOCl) Ambient to mild heating (25–60°C) Controlled addition to prevent over-halogenation
Alternative N-chlorosuccinimide (NCS) In inert solvent, room temperature Offers selectivity

This step introduces the chlorine atom at the 5-position, yielding 3-chloro-1H-1,2,4-triazole intermediates.

Formation of the Propanoate Side Chain

The side chain, methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate, is synthesized via nucleophilic substitution or acylation reactions involving the chlorinated heterocycle.

Approach:

  • Reaction: Nucleophilic attack of a suitable propanoic acid derivative or its ester on the chlorinated triazole.
  • Catalysts: Palladium catalysts such as palladium(II) acetate facilitate cross-coupling reactions.
  • Conditions: Heating under reflux in an inert solvent like acetonitrile or ethanol, with the presence of tertiary amines (e.g., triethylamine) to scavenge acids.

Esterification

The final step involves esterification to convert the acid intermediate into the methyl ester.

Method:

  • Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid or acid chlorides.
  • Conditions: Reflux under acidic conditions to achieve ester formation.

Specific Research Findings and Patent Methods

Patent US6268506B1 (Preparation of a Triazolinone Herbicide)

This patent details a process involving the chlorination of 1-(4-chloro-2-fluoro-5-bromophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, which is structurally related to the target compound. The chlorination is performed using halogenating agents like bromine or iodine in strong acids at elevated temperatures (about 120–135°C). The process emphasizes the importance of controlled halogenation to obtain regioselectivity and purity.

Literature on Heterocyclic Halogenation

Research indicates that sodium hypochlorite, in the presence of acids or bases, effectively introduces chlorine at the 5-position of the triazole ring. The reaction typically proceeds at ambient to moderate temperatures, with reaction times ranging from 1 to 4 hours, depending on the substrate and conditions.

Cross-Coupling Approaches

The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) facilitates the attachment of the propanoate side chain to the chlorinated heterocycle. These methods enable high regioselectivity and yields, especially when employing palladium(II) acetate and suitable ligands.

Data Tables Summarizing Preparation Conditions

Step Reagents Catalyst Solvent Temperature Reaction Time Yield Notes
Triazole formation Hydrazine derivatives + formamide - Ethanol or acetic acid Reflux (~100°C) 4–8 hours High Cyclization to heterocycle
Chlorination Sodium hypochlorite None Water or mixed solvent 25–60°C 1–3 hours Moderate Controlled addition prevents over-halogenation
Cross-coupling Propanoic acid derivative + chlorinated triazole Palladium(II) acetate Acetonitrile Reflux (~80–100°C) 2–4 hours Good Use of tertiary amines enhances yield
Esterification Acid or acid chloride + methanol Acid catalyst Methanol Reflux (~65°C) 2–6 hours High Purification via distillation

Notes and Recommendations

  • Reaction Control: Precise control over temperature and reagent addition is critical to prevent side reactions such as over-halogenation or polymerization.
  • Purification: Crystallization and chromatography are employed post-reaction to isolate high-purity this compound.
  • Safety Precautions: Handling halogenating agents and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate, and how are they validated?

  • Methodology : Synthesis typically involves coupling 3-chloro-1H-1,2,4-triazole-5-carboxylic acid derivatives with methyl propanoate precursors via esterification or nucleophilic substitution. Key validation steps include:

  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • Chromatography : High-Performance Liquid Chromatography (HPLC) to assess purity and rule out side products .
  • Theoretical Alignment : Align synthetic pathways with reaction mechanisms (e.g., SN2 for chloro-substitution) to ensure reproducibility .

Q. How can researchers address discrepancies in spectral data during characterization?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with crystallographic studies (e.g., X-ray diffraction from structurally similar triazoles ).
  • Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate experimental variables .
  • Computational Modeling : Use Density Functional Theory (DFT) to simulate spectra and identify deviations caused by tautomerism or solvent effects .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • SDS Compliance : Follow guidelines for chlorinated heterocycles, including fume hood use, PPE (gloves, goggles), and emergency procedures for inhalation/exposure .
  • Waste Management : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling synthesis?

  • Methodology :

  • Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using a 2^k factorial design .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize impurities .
  • Case Study : For esterification, optimize molar ratios of triazole precursors to esterifying agents (e.g., methanol/H2SO4) via central composite design .

Q. What computational approaches predict the compound’s reactivity in drug discovery applications?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies from DFT) with bioactivity datasets .
  • Solubility Prediction : Apply COSMO-RS simulations to assess solubility in biological matrices .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s stability?

  • Methodology :

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation pathways (e.g., hydrolysis of the ester group) .
  • Kinetic Analysis : Determine activation energy (Ea) of decomposition via Arrhenius plots .
  • Crystallography : Compare crystal packing of derivatives to assess steric/electronic effects on stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., fixed incubation time) .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways and validate target engagement .

Data and Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., heterocyclic chemistry)?

  • Methodology :

  • Literature Synthesis : Map its reactivity to established triazole paradigms (e.g., Huisgen cycloaddition derivatives) .
  • Mechanistic Proposals : Use frontier molecular orbital theory to explain regioselectivity in substitution reactions .

Q. What advanced separation techniques purify the compound from complex mixtures?

  • Methodology :

  • Membrane Technologies : Employ nanofiltration to separate byproducts based on molecular weight cutoffs .
  • Countercurrent Chromatography : Utilize polarity gradients for high-resolution isolation .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–88°C (decomposes)
LogP (Lipophilicity)Shake-Flask1.2 ± 0.3
Solubility in WaterUV-Vis Spectroscopy2.1 mg/mL (25°C)
Crystallographic Space GroupX-ray DiffractionP2₁/c (monoclinic)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.